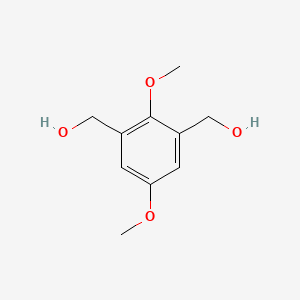

2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene

Description

2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene (CAS 78840-04-7) is a substituted benzene derivative featuring two hydroxymethyl (-CH2OH) groups at the 2- and 6-positions and methoxy (-OCH3) groups at the 1- and 4-positions. Its molecular formula is C10H14O4, with a molecular weight of 198.22 g/mol. The compound is primarily utilized as a precursor in polymer synthesis and pharmaceutical intermediates due to its reactive hydroxymethyl groups, which enable further functionalization (e.g., halogenation, esterification) .

Properties

IUPAC Name |

[3-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-9-3-7(5-11)10(14-2)8(4-9)6-12/h3-4,11-12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZFHUSCRNLFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)CO)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552905 | |

| Record name | (2,5-Dimethoxy-1,3-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78840-04-7 | |

| Record name | (2,5-Dimethoxy-1,3-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation: 1,4-Dimethoxybenzene

The synthesis of 2,6-bis(hydroxymethyl)-1,4-dimethoxybenzene generally begins with 1,4-dimethoxybenzene, which is commercially available or can be synthesized by methylation of hydroquinone.

- Synthesis of 1,4-Dimethoxybenzene : Hydroquinone is reacted with iodomethane in the presence of potassium hydroxide in dimethyl sulfoxide (DMSO) at room temperature for about 1 hour. The product is isolated by neutralization and extraction, yielding 1,4-dimethoxybenzene with a high yield (~97%) and purity.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methylation of hydroquinone | Hydroquinone + iodomethane + KOH in DMSO, 25 °C, 1 h | 97 | Extraction with DCM, drying |

Chloromethylation of 1,4-Dimethoxybenzene

To introduce hydroxymethyl groups, the precursor 1,4-dimethoxybenzene undergoes chloromethylation at the 2- and 6-positions. This is typically achieved by a chloromethylation reaction, which introduces chloromethyl groups that can be subsequently hydrolyzed to hydroxymethyl groups.

Chloromethylation Process : The reaction involves treatment of 1,4-dimethoxybenzene with formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions. Alternatively, chlorination of hydroquinone dimethyl ether to form chloro-1,4-dimethoxybenzene intermediates has been documented, which can be further functionalized.

A notable method uses hydroquinone dimethyl ether chlorinated with chlorine gas in the presence of titanium tetrachloride catalyst at about 50 °C, yielding chloro-1,4-dimethoxybenzene with high purity (>99.7%) after distillation.

Hydroxymethylation via Hydrolysis

The chloromethyl groups introduced can be converted to hydroxymethyl groups by hydrolysis under basic or neutral conditions.

Hydrolysis of Chloromethyl Groups : The chloromethylated intermediate is treated with aqueous base (e.g., sodium hydroxide) or water under controlled temperature to replace chlorine atoms with hydroxyl groups, yielding the desired bis(hydroxymethyl) derivative.

This step requires careful control to avoid side reactions such as demethylation or over-oxidation.

Summary Table of Preparation Steps for this compound

Research Findings and Practical Considerations

The chloromethylation step is critical and must be optimized to avoid over-chlorination or formation of disubstituted by-products, which complicate purification.

Use of dipolar aprotic solvents and iodide catalysts can improve reaction rates and yields in haloalkylation steps, as shown in related aromatic compound syntheses.

Catalytic hydrogenation methods are efficient for reduction of nitro groups in related compounds but less relevant for direct hydroxymethylation.

Purification often involves aqueous workups, neutralization, and distillation under reduced pressure to achieve high purity products suitable for industrial or research use.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids or aldehydes.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.

Major Products Formed

Oxidation: 2,6-Bis(carboxymethyl)-1,4-dimethoxybenzene or 2,6-Bis(formyl)-1,4-dimethoxybenzene.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxymethyl groups.

Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene involves its ability to participate in various chemical reactions due to the presence of reactive hydroxymethyl and methoxy groups. These groups can undergo oxidation, reduction, and substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Variations

The key structural analogs of 2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene differ in substituent groups, leading to distinct physicochemical properties and applications:

Table 1: Substituent and Functional Group Comparison

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Functional Features |

|---|---|---|---|---|

| This compound | 78840-04-7 | C10H14O4 | 2,6-(CH2OH), 1,4-OCH3 | Polar, reactive hydroxymethyl groups |

| 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene | 330-93-8 | C10H12Cl2O2 | 2,6-(CH2Cl), 1,4-OCH3 | Halogenated, less polar, higher stability |

| 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene | 3752-97-4 | C10H12Cl2O2 | 2,5-(CH2Cl), 1,4-OCH3 | Chlorinated, potential flame retardant |

| 1,4-Dimethoxybenzene | 150-78-7 | C8H10O2 | 1,4-OCH3 | Simple dimethoxy analog, aromatic stability |

| 2,6-Dimethoxyhydroquinone | 15233-65-5 | C8H10O4 | 2,6-OCH3, 1,4-OH | Antioxidant properties, higher acidity |

| Russuphelin A | N/A | C20H16Cl4O6 | Dichlorophenoxy substituents | Complex bioactivity, antifungal uses |

Physicochemical Properties and Reactivity

- Polarity and Solubility : The hydroxymethyl groups in this compound enhance polarity and water solubility compared to halogenated analogs like 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene, which is more lipophilic .

- Thermal Stability : Chlorinated derivatives (e.g., 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene) exhibit higher thermal stability due to reduced hydrogen bonding, making them suitable for high-temperature applications .

- Reactivity : Hydroxymethyl groups undergo oxidation to carbonyls or esterification, whereas chloromethyl groups participate in nucleophilic substitution reactions, enabling diverse synthetic pathways .

Table 2: Key Physical Properties

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|

| This compound | Not reported | Not reported | Soluble in polar solvents (e.g., DMF, ethanol) |

| 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene | 105–107 | 212 (decomposes) | Soluble in CH2Cl2, ether |

| 1,4-Dimethoxybenzene | 55–58 | 212.6 | Low water solubility |

Biological Activity

2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene, also known as a derivative of dimethoxybenzene, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview supported by diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of two hydroxymethyl groups and two methoxy groups on a benzene ring. Its chemical formula is , and it typically appears as a white crystalline solid with a melting point ranging from 107 to 111 °C .

Biological Activities

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various microbial strains, suggesting potential applications in developing antimicrobial agents.

Antiproliferative Effects

In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in mammalian cells. For instance, benzopsoralens carrying hydroxymethyl groups demonstrated significant antiproliferative effects by inhibiting topoisomerase II activity . This mechanism may extend to this compound, indicating its potential as an anticancer agent.

The biological activity of this compound is thought to involve interaction with specific molecular targets within biological systems. The presence of hydroxymethyl and methoxy groups may facilitate binding to enzymes or receptors involved in critical biochemical pathways. For example, the inhibition of topoisomerase II can lead to disruptions in DNA replication and repair processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of dimethoxybenzene assessed their antimicrobial properties against standard microbial strains. The results indicated that this compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria. The compound's effectiveness was comparable to established antimicrobial agents.

Case Study 2: Anticancer Activity

In a separate investigation focusing on the antiproliferative effects of related compounds on cancer cell lines, it was found that derivatives similar to this compound could inhibit cell growth significantly. The study utilized concentrations ranging from low micromolar to sub-micromolar levels and demonstrated a dose-dependent response in cell viability assays .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene?

The synthesis typically involves multi-step functionalization of a 1,4-dimethoxybenzene core. A common approach includes:

- Electrophilic substitution : Introduce hydroxymethyl groups via Friedel-Crafts alkylation using formaldehyde derivatives in the presence of Lewis acids (e.g., BF₃ or AlCl₃) .

- Protection/deprotection strategies : Methoxy groups are often retained during synthesis, while hydroxymethyl groups may require temporary protection (e.g., acetyl or silyl groups) to prevent undesired side reactions .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating high-purity products .

Q. How can researchers characterize this compound using spectroscopic methods?

Key techniques include:

- NMR Spectroscopy :

- GC-MS : Used to confirm molecular weight (expected m/z: 212 for C₁₀H₁₂O₄) and detect impurities. Electron ionization (EI) at 70 eV provides fragmentation patterns correlating with structural motifs .

- FT-IR : Hydroxyl stretches (3200–3600 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹) are diagnostic .

Q. What are the key stability considerations for this compound under varying experimental conditions?

- Thermal Stability : Decomposition occurs above 200°C, with methoxy groups fragmenting before hydroxymethyl moieties .

- pH Sensitivity : Hydroxymethyl groups are prone to oxidation under basic conditions (pH > 9), forming aldehydes. Acidic conditions (pH < 3) may protonate hydroxyls, reducing solubility .

- Light Exposure : Store in amber glassware to prevent photooxidation of the aromatic ring .

Advanced Research Questions

Q. How do the hydroxymethyl groups influence reactivity in cross-coupling reactions?

The hydroxymethyl groups act as directing and participating moieties:

- Suzuki-Miyaura Coupling : Boronic ester derivatives of the hydroxymethyl groups enable regioselective aryl-aryl bond formation. However, competing oxidation to aldehyde intermediates requires careful control of reaction atmosphere (e.g., inert N₂) .

- Catalytic Applications : In molybdenum-quinonoid complexes, the hydroxymethyl groups enhance ligand redox activity, facilitating electron transfer in dioxygen reduction reactions .

Q. What strategies resolve contradictions in reported catalytic activity data for derivatives of this compound?

Discrepancies in catalytic performance often arise from:

- Synthetic Variability : Trace impurities (e.g., residual Lewis acids) can alter reaction pathways. Validate purity via HPLC or elemental analysis .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while nonpolar solvents favor radical pathways. Compare activity across solvent systems .

- Substituent Electronic Effects : Electron-donating methoxy groups vs. electron-withdrawing hydroxymethyl groups modulate aromatic ring reactivity. Use Hammett parameters to quantify substituent contributions .

Q. What are emerging applications of this compound in drug development?

- Anticancer Agents : Derivatives like terameprocol (a tetra-O-methyl nordihydroguaiaretic acid analog) inhibit transcription factors (e.g., SP1) by intercalating into DNA G-quadruplex structures .

- Antimicrobial Scaffolds : Bis-hydroxymethylated aromatic cores exhibit activity against Gram-positive bacteria (e.g., S. aureus MIC: 8–16 µg/mL) by disrupting membrane integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.